molecular formula C18H26BNO3 B12069272 N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide

Cat. No.: B12069272
M. Wt: 315.2 g/mol
InChI Key: KLGJXNVHAVPAGP-UHFFFAOYSA-N
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Description

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide is a complex organic compound featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized through the reaction of pinacol with boronic acid derivatives under anhydrous conditions.

    Attachment to the Phenyl Ring: The dioxaborolane moiety is then attached to a phenyl ring via a palladium-catalyzed cross-coupling reaction.

    Formation of the Cyclobutanecarboxamide: The final step involves the formation of the cyclobutanecarboxamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or boronate esters.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing dioxaborolane ring can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling.

    Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Cancer Therapy: Boron neutron capture therapy (BNCT) utilizes boron-containing compounds for targeted cancer treatment.

Industry

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide exerts its effects depends on its application:

    Catalysis: The boron center can coordinate with various substrates, facilitating reactions through stabilization of transition states.

    Drug Action: In medicinal applications, the compound can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boron-containing compound used in organic synthesis.

    Cyclobutanecarboxamide Derivatives: Compounds with similar amide groups but lacking the boron-containing ring.

Uniqueness

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide is unique due to the presence of both a boron-containing dioxaborolane ring and a cyclobutanecarboxamide group

This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-5-7-13(11-15)12-20-16(21)14-8-6-9-14/h5,7,10-11,14H,6,8-9,12H2,1-4H3,(H,20,21)

InChI Key

KLGJXNVHAVPAGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C3CCC3

Origin of Product

United States

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